3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of naphthalene and contains both an amino group and a carboxylic acid group, making it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the reduction of a corresponding nitro compound followed by hydrolysis. One common method involves the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Cyclization: The resulting compound undergoes cyclization to form the tetrahydronaphthalene structure.
Hydrolysis: The final step involves hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Uniqueness
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWFLRKXHQUAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548100 | |
Record name | 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104877-13-6 | |
Record name | 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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